molecular formula C17H17F2NO3 B2563496 2-(2-fluorophenoxy)-N-(2-(4-fluorophenoxy)ethyl)propanamide CAS No. 1105209-47-9

2-(2-fluorophenoxy)-N-(2-(4-fluorophenoxy)ethyl)propanamide

Cat. No.: B2563496
CAS No.: 1105209-47-9
M. Wt: 321.324
InChI Key: PHLOMDFRTPAIHV-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-(2-(4-fluorophenoxy)ethyl)propanamide is a synthetic organic compound characterized by the presence of fluorine atoms on its phenoxy groups

Preparation Methods

The synthesis of 2-(2-fluorophenoxy)-N-(2-(4-fluorophenoxy)ethyl)propanamide typically involves the reaction of 2-fluorophenol with 2-bromoethylamine to form an intermediate, which is then reacted with 4-fluorophenol under specific conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Chemical Reactions Analysis

2-(2-fluorophenoxy)-N-(2-(4-fluorophenoxy)ethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to produce alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted positions, using reagents like sodium methoxide or sodium ethoxide.

Scientific Research Applications

2-(2-fluorophenoxy)-N-(2-(4-fluorophenoxy)ethyl)propanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-(2-(4-fluorophenoxy)ethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets, leading to the modulation of various biochemical pathways .

Comparison with Similar Compounds

2-(2-fluorophenoxy)-N-(2-(4-fluorophenoxy)ethyl)propanamide can be compared with other fluorinated phenoxy compounds, such as:

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[2-(4-fluorophenoxy)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2NO3/c1-12(23-16-5-3-2-4-15(16)19)17(21)20-10-11-22-14-8-6-13(18)7-9-14/h2-9,12H,10-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHLOMDFRTPAIHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCOC1=CC=C(C=C1)F)OC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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